
tert-butyl N-(2-methoxyphenyl)carbamate
Overview
Description
tert-Butyl N-(2-methoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a 2-methoxyphenyl ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and complex heterocycles. Its structure is characterized by a methoxy group at the ortho position of the phenyl ring, which confers unique electronic and steric properties.
Key Structural and Spectroscopic Data (from ):
- 1H NMR (400 MHz, CDCl3): δ 1.50 (s, 9H, tert-butyl), 3.75 (s, 3H, OCH3), 6.56 (s, 1H, NH), 6.81–7.26 (m, 4H, aromatic protons).
- IR (KBr): Peaks at 3397 cm⁻¹ (N–H stretch), 1689 cm⁻¹ (C=O carbamate), and 1257 cm⁻¹ (C–O methoxy).
The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability during synthetic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-methoxyphenyl)carbamate can be synthesized through the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong acids like trifluoroacetic acid (TFA) or bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
tert-Butyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage with amines. This protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
To contextualize tert-butyl N-(2-methoxyphenyl)carbamate, we compare its structural, synthetic, and functional attributes with analogous carbamates.
Structural and Substituent Variations
Key Observations :
- Electronic Effects : The 2-methoxy group in the title compound donates electron density via resonance, activating the phenyl ring toward electrophilic substitution. In contrast, bromo-substituted analogs (e.g., 41g) are deactivated, favoring cross-coupling reactions .
- Steric Hindrance : Bulky substituents (e.g., 3,4,5-trimethoxy in ) reduce reactivity at the aromatic ring but enhance solubility in polar solvents .
- Functional Group Compatibility: Amino-substituted analogs () are prone to oxidation, necessitating Boc (tert-butoxycarbonyl) protection during synthesis.
Yield and Purity :
- The title compound achieves moderate yields (56–95%) in multi-step syntheses, comparable to bromo- and amino-substituted analogs () .
- Chromatographic purification (e.g., silica gel with EtOAc/hexanes) is critical for isolating high-purity carbamates .
Biological Activity
Tert-butyl N-(2-methoxyphenyl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 225.27 g/mol. The compound features a tert-butyl group, a methoxy group attached to a phenyl ring, and a carbamate functional group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects. The mechanism involves the disruption of bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs), leading to bacterial death .
2. Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures often show varied absorption rates depending on their route of administration. For instance, related compounds are known to be poorly absorbed through the skin but exhibit rapid absorption when ingested or inhaled.
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of PBPs leading to cell lysis | |
Anticancer | Induction of apoptosis via signaling pathway modulation | |
Cytotoxicity | Disruption of cellular functions in cancer cells |
Case Study: Anticancer Activity
A study examining the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against several cancer types, showing an IC50 value indicative of its potency in inhibiting cell growth .
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the therapeutic potential and safety profile of this compound. These studies have shown promising results in terms of tumor reduction and minimal side effects at therapeutic doses, highlighting its potential as a candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-(2-methoxyphenyl)carbamate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of carbamate derivatives typically involves coupling 2-methoxyaniline with tert-butyl carbamoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). To optimize yields:
- Temperature Control : Maintain 0–5°C during the coupling step to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (>75%) are achievable by extending reaction times (12–24 hrs) .
- Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl N-(2-methoxyphenyl)carbamate?
- Methodological Answer :
- NMR : Use H NMR (CDCl) to identify key signals: tert-butyl protons (δ 1.4 ppm, singlet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.2 ppm). C NMR confirms carbamate carbonyl (δ 155 ppm) .
- IR : Look for N-H stretch (~3350 cm), C=O (1700 cm), and C-O (1250 cm) .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 252.1) and HRMS for molecular formula validation .
Q. How does the stability of tert-butyl N-(2-methoxyphenyl)carbamate vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the carbamate group occurs in strong acids (e.g., HCl/THF, 1:1), yielding 2-methoxyaniline and CO. Monitor via pH-adjusted stability assays .
- Basic Conditions : Stable in mild bases (pH < 10) but degrades in concentrated NaOH. Use buffered solutions (pH 7–9) for long-term storage .
- Oxidative Stability : Resists HO but decomposes in KMnO. Assess via radical scavenging assays (e.g., DPPH) .
Advanced Research Questions
Q. How can contradictory crystallographic data for tert-butyl carbamate derivatives be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like ADPs (anisotropic displacement parameters) and hydrogen bonding constraints .
- Twinned Data : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections. Validate with R < 0.05 and CC > 90% .
- Validation Tools : Cross-check with PLATON (U values) and Mercury (hydrogen bonding networks) .
Q. What computational strategies are effective for predicting the reactivity of tert-butyl N-(2-methoxyphenyl)carbamate in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model transition states for nucleophilic attacks (e.g., at the carbamate carbonyl). Compare activation energies (ΔG) for different catalysts .
- Molecular Docking : Dock the compound into enzyme active sites (e.g., acetylcholinesterase) using AutoDock Vina. Analyze binding affinities (ΔG < -7 kcal/mol) and hydrogen-bond interactions .
Q. How can researchers identify and mitigate byproducts formed during the synthesis of tert-butyl carbamates?
- Methodological Answer :
- LC-MS Profiling : Use high-resolution LC-MS (Q-TOF) to detect low-abundance byproducts (e.g., N-methylated derivatives). Match fragmentation patterns to synthetic impurities .
- Mechanistic Studies : Probe side reactions via N-labeled aniline to track unintended alkylation pathways .
- Workup Optimization : Quench reactions with NHCl to precipitate unreacted reagents and reduce byproduct formation .
Q. Methodological Challenges & Solutions
Q. What strategies address the hygroscopicity of tert-butyl N-(2-methoxyphenyl)carbamate during storage?
- Answer :
- Desiccants : Store under argon with 3Å molecular sieves. Monitor water content via Karl Fischer titration (<0.1% w/w) .
- Lyophilization : For long-term stability, lyophilize the compound and store at -20°C in amber vials .
Q. How can researchers validate conflicting NMR assignments for carbamate derivatives?
- Answer :
Properties
IUPAC Name |
tert-butyl N-(2-methoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSWMVURURVRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406855 | |
Record name | Tert-butyl 2-methoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154150-18-2 | |
Record name | Tert-butyl 2-methoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154150-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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